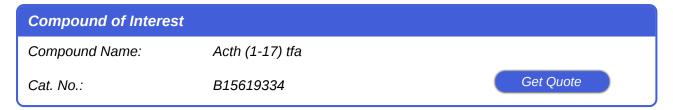


A Technical Guide to the Biological Role of the ACTH(1-17) Fragment

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

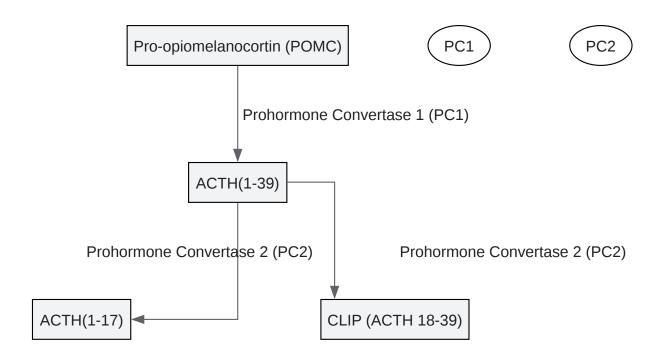
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) prohormone. While the full-length ACTH(1-39) is the primary ligand for the melanocortin-2 receptor (MC2R) to stimulate adrenal steroidogenesis, its fragments possess distinct biological activities. This technical guide provides an in-depth examination of the ACTH(1-17) fragment, a peptide generated by the cleavage of ACTH(1-39) by the prohormone convertase 2 (PC2) enzyme.[1][2][3][4] Unlike its parent molecule, ACTH(1-17) exhibits minimal activity at the MC2R but functions as a potent agonist at other melanocortin receptors, particularly the melanocortin-1 receptor (MC1R).[5][6][7][8] This document details its primary biological roles, receptor interaction profiles, signaling pathways, and the experimental methodologies used for its characterization, presenting a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Origin and Structure of ACTH(1-17)

The ACTH(1-17) peptide, with the sequence H-SYSMEHFRWGKPVGKKR-OH, is a naturally occurring fragment of ACTH(1-39).[9] In tissues expressing the prohormone convertase 2 (PC2), such as the intermediate lobe of the pituitary, hypothalamus, and skin, ACTH(1-39) is further processed.[2][3] PC2 cleaves ACTH(1-39) between Arg¹⁷ and Arg¹⁸, yielding two fragments: ACTH(1-17) and the corticotropin-like intermediate lobe peptide (CLIP),



corresponding to ACTH(18-39).[1][2][3] This tissue-specific processing is crucial as it generates peptides with unique biological functions distinct from the full-length hormone.



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Caption: Enzymatic processing of POMC to yield ACTH(1-17).

Core Biological Function: Melanocortin Receptor Interaction

The primary mechanism of action for ACTH(1-17) is its interaction with the family of G-protein coupled melanocortin receptors (MCRs). It is a potent agonist, particularly at the human MC1 receptor, where its affinity and potency are comparable to or even greater than that of α -melanocyte-stimulating hormone (α -MSH).[5][6][7] Its binding affinity progressively decreases for MC3R, MC4R, and MC5R.[5] Crucially, ACTH(1-17) lacks significant agonist activity at the MC2R, the classical receptor for ACTH(1-39) that mediates cortisol production.[10]

Quantitative Data: Receptor Binding and Potency



The following tables summarize the quantitative data regarding the interaction of ACTH(1-17) with human melanocortin receptors.

Table 1: Melanocortin Receptor Binding Affinities of ACTH(1-17)

Receptor	Binding Affinity (Ki, nM)	
MC1R	0.21 - 0.23[5][6]	
MC3R	14[5]	
MC4R	419[5]	
MC5R	4,240[5]	

Data derived from competitive binding assays using HEK293 cells expressing human MCRs.

Table 2: Melanocortin Receptor Agonist Potency of ACTH(1-17)

Receptor	Assay System	Measured Effect	Potency (EC50, nM)
MC1R	HEK293 cells expressing hMC1R	Adenylate Cyclase Activity	3.02[5]
MC2R	Stably transfected HeLa cells	cAMP Generation	49 (pM)[11]

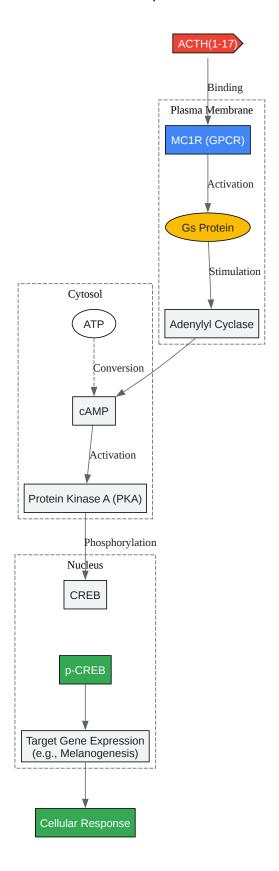
Note: The high potency at MC2R reported in one study[11] is an outlier compared to other literature suggesting residues 17-24 are critical for MC2R activation.[10] This may reflect differences in experimental systems.

Signaling Pathways

Upon binding to MCRs (primarily MC1R, MC3R, MC4R, and MC5R), ACTH(1-17) activates the canonical Gs-protein signaling cascade. This pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13] Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream



targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and elicit a cellular response.





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Caption: ACTH(1-17) signaling cascade via the MC1R-cAMP pathway.

Physiological Roles and In Vivo Effects

The biological activities of ACTH(1-17) are diverse, reflecting its interaction with multiple melanocortin receptors outside the adrenal gland.

- Melanogenesis: As a potent MC1R agonist, ACTH(1-17) stimulates melanogenesis in melanocytes in a biphasic manner (EC50s = 0.0001 and 0.08 nM) and promotes their differentiation.[5] This role is central to skin and hair pigmentation.
- Cardiovascular Regulation: In a rat model of hemorrhagic shock, intravenous administration of ACTH(1-17) (160 μg/kg) significantly increases mean arterial blood pressure, suggesting a role in cardiovascular homeostasis during stress.[5]
- Growth Hormone (GH) Secretion: While in vivo infusions of ACTH(1-17) have been shown to stimulate GH secretion in humans, in vitro studies on rat pituitary cells showed no significant direct effect.[14] This indicates that the GH-releasing activity is likely mediated indirectly through the central nervous system (CNS).[14]
- Immunomodulation: Like other melanocortins, ACTH fragments can exhibit anti-inflammatory
 and immunomodulatory properties.[15] Studies on orally administered ACTH in experimental
 autoimmune encephalomyelitis (EAE) models suggest it can decrease pro-inflammatory
 cytokines like IL-17, an effect mediated through melanocortin receptors in the gut-associated
 lymphoid tissue.[16]
- Appetite Regulation: Endogenous ACTH in the hypothalamus, which can be processed into ACTH(1-17), is believed to act on melanocortin receptors (like MC4R) to reduce food intake, similar to α-MSH.[1]

Key Experimental Protocols

The characterization of ACTH(1-17) relies on standardized pharmacological assays.

Protocol: Competitive Radioligand Binding Assay



- Objective: To determine the binding affinity (Ki) of ACTH(1-17) for a specific melanocortin receptor.
- Methodology:
 - Membrane Preparation: Homogenize cells stably expressing the target MCR (e.g., HEK293-hMC1R) in a cold buffer and prepare a crude membrane fraction by centrifugation.
 - Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a high-affinity radiolabeled melanocortin ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH).
 - Competition: Add increasing concentrations of unlabeled ACTH(1-17) to compete with the radioligand for binding to the receptor.
 - Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
 - Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash the filters to remove non-specific binding.
 - Quantification: Measure the radioactivity retained on the filters using a gamma counter.
 - Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of ACTH(1-17) that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

- Objective: To measure the agonist potency (EC50) of ACTH(1-17) at a specific melanocortin receptor.
- Methodology:
 - Cell Culture: Culture cells stably expressing the target MCR (e.g., HEK293 or OS3 cells) in appropriate media.[17]

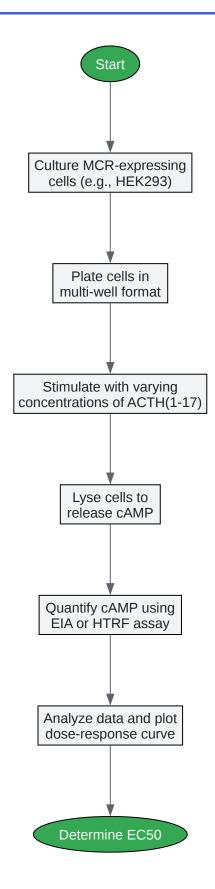
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- Stimulation: Seed the cells in a multi-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of ACTH(1-17).
- Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
- Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.
- Quantification: Measure cAMP levels in the cell lysates using a commercially available kit, such as an Enzyme Immunoassay (EIA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17]
- Data Analysis: Plot the measured cAMP concentration against the logarithm of the ACTH(1-17) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.





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Caption: Experimental workflow for a cAMP functional assay.



Conclusion and Future Directions

The ACTH(1-17) fragment is a biologically active peptide with a pharmacological profile distinct from its parent hormone, ACTH(1-39). Its primary role is as a potent agonist of melanocortin receptors, especially MC1R, mediating effects in melanogenesis, cardiovascular regulation, and immunomodulation. Its negligible activity at the MC2R clearly separates its function from adrenal steroidogenesis. For drug development professionals, ACTH(1-17) represents a valuable endogenous peptide that can serve as a template for designing selective MCR agonists. Future research should continue to explore its centrally mediated effects and further delineate its therapeutic potential in inflammatory conditions and neuroregenerative medicine. A clear understanding of its distinct biological role is critical for accurately interpreting physiological processes and for the development of targeted therapeutics that leverage the diverse functions of the melanocortin system.

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- To cite this document: BenchChem. [A Technical Guide to the Biological Role of the ACTH(1-17) Fragment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619334#biological-role-of-acth-1-17-fragment]

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